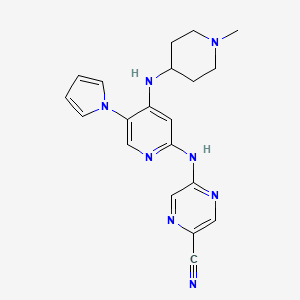
5-((4-((1-Methylpiperidin-4-yl)amino)-5-(1H-pyrrol-1-yl)pyridin-2-yl)amino)pyrazine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((4-((1-Methylpiperidin-4-yl)amino)-5-(1H-pyrrol-1-yl)pyridin-2-yl)amino)pyrazine-2-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-((1-Methylpiperidin-4-yl)amino)-5-(1H-pyrrol-1-yl)pyridin-2-yl)amino)pyrazine-2-carbonitrile typically involves multi-step organic synthesis. The process may start with the preparation of the pyrazine ring, followed by the introduction of the pyridine and piperidine rings through various coupling reactions. Common reagents used in these reactions include palladium catalysts, amines, and nitriles. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole and piperidine rings.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: Various substitution reactions can take place, especially at the pyridine and pyrazine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
The compound could be investigated for its potential pharmacological properties, including its ability to interact with specific receptors or enzymes.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or advanced coatings.
作用機序
The mechanism of action of 5-((4-((1-Methylpiperidin-4-yl)amino)-5-(1H-pyrrol-1-yl)pyridin-2-yl)amino)pyrazine-2-carbonitrile would depend on its specific application. In a pharmacological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.
類似化合物との比較
Similar Compounds
- 5-((4-(Aminomethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile
- 5-((4-(1-Methylpiperidin-4-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile
Uniqueness
The uniqueness of 5-((4-((1-Methylpiperidin-4-yl)amino)-5-(1H-pyrrol-1-yl)pyridin-2-yl)amino)pyrazine-2-carbonitrile lies in its combination of functional groups and ring systems, which may confer unique chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C20H22N8 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC名 |
5-[[4-[(1-methylpiperidin-4-yl)amino]-5-pyrrol-1-ylpyridin-2-yl]amino]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C20H22N8/c1-27-8-4-15(5-9-27)25-17-10-19(24-13-18(17)28-6-2-3-7-28)26-20-14-22-16(11-21)12-23-20/h2-3,6-7,10,12-15H,4-5,8-9H2,1H3,(H2,23,24,25,26) |
InChIキー |
PCNNHJICYRPRPA-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(CC1)NC2=CC(=NC=C2N3C=CC=C3)NC4=NC=C(N=C4)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


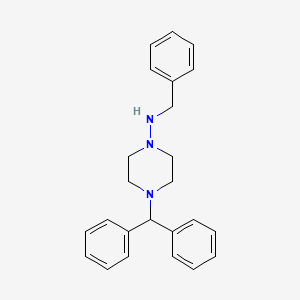
![Methyl 6-[(5-cyanopyrazin-2-yl)amino]-4-[(3-methyloxetan-3-yl)methylamino]pyridine-3-carboxylate](/img/structure/B12334973.png)
![2-(chloromethyl)-5-methyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12334975.png)
![methyl 7-[[2-(N-phenylanilino)pyrimidine-5-carbonyl]amino]heptanoate](/img/structure/B12334979.png)
![8-Azabicyclo[3.2.1]octane, 8-[2-chloro-5,6,7,8-tetrahydro-6-[2-methyl-5-(1-methylethyl)phenyl]pyrido[4,3-d]pyrimidin-4-yl]-3-methoxy-](/img/structure/B12334986.png)
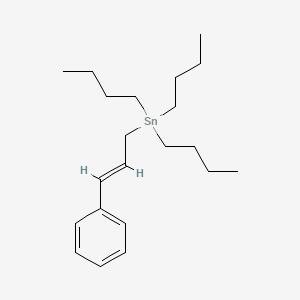
![3-(3-Hydroxypropyl)-7,8-dimethoxy-1,3-dihydro-2h-benzo[d]azepin-2-one](/img/structure/B12334997.png)

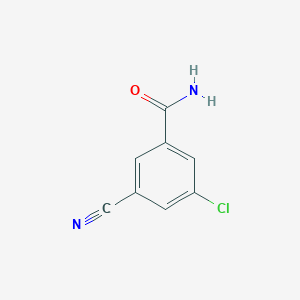
![Sodium;3-[[4-[(4-ethoxy-3-methylphenyl)diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonate](/img/structure/B12335016.png)
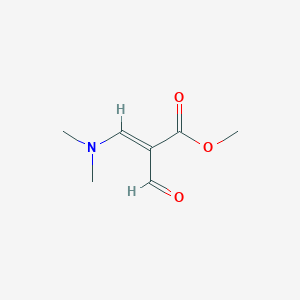

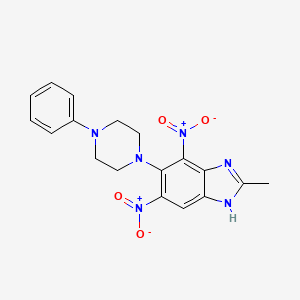
![4-Oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12335040.png)
